molecular formula C23H22BrNO5 B3581858 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide

2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide

Cat. No.: B3581858
M. Wt: 472.3 g/mol
InChI Key: ZYHDDWQJRBUCCN-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide” is a complex organic molecule that contains several functional groups. It has a chromen-7-yl group, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The chromen-7-yl group would form a fused ring system, and the bromophenoxy and cyclohexylacetamide groups would be attached to this core structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromophenoxy group could potentially be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it might have a relatively high molecular weight due to the presence of several heavy atoms (like bromine). Its solubility would depend on the balance of polar and nonpolar groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and toxicity .

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxy-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO5/c24-18-8-4-5-9-19(18)30-21-13-29-20-12-16(10-11-17(20)23(21)27)28-14-22(26)25-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHDDWQJRBUCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide
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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide
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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide
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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide
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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide
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2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide

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